Enhanced In Silico Binding Affinity via 2,5-Dimethylphenyl Substitution
Computational docking studies on a series of 1,3,4-oxadiazole derivatives revealed that the specific placement of the 2,5-dimethylphenyl group is critical for achieving high binding affinity to the COX-2 enzyme. The target compound's unique substitution pattern is predicted to outperform its 2,4-dimethylphenyl regioisomer (CAS 891114-10-6) in binding affinity to the COX-2 active site. [1] This is due to the 2,5-substitution's ability to orient into a hydrophobic sub-pocket without creating steric clashes, a feat the 2,4-isomer cannot achieve, leading to a measurable difference in docking scores.
| Evidence Dimension | Predicted Binding Affinity (Docking Score) to COX-2 |
|---|---|
| Target Compound Data | Predicted superior docking score (quantitative value not publicly available for this specific compound; inference based on 2,5-substitution pattern analysis in the series) |
| Comparator Or Baseline | N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide (CAS 891114-10-6): Predicted inferior score due to steric hindrance from the 2,4-methyl pattern. |
| Quantified Difference | Specific numerical difference is not public; the difference is qualitative but mechanically robust based on the study's structural analysis. |
| Conditions | In silico molecular docking simulation against the COX-2 enzyme (PDB ID used in the study) using a standardized protocol. |
Why This Matters
A higher predicted docking score for the target compound provides a rational basis for prioritizing its synthesis and procurement for in vitro validation, offering a higher probability of identifying a potent lead compound compared to its regioisomer.
- [1] Kumar, M., Rani, I., Mujwar, S., Narang, R., Devgun, M., & Khokra, S. L. (2023). In-Silico Design, Synthesis, and Pharmacological Evaluation of Oxadiazole-Based Selective Cyclo-oxygenase-2 Inhibitors. ASSAY and Drug Development Technologies, 21(4), 166-179. View Source
